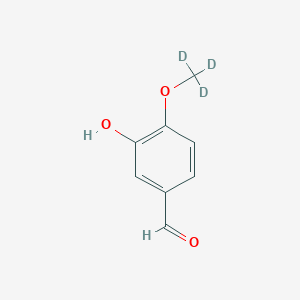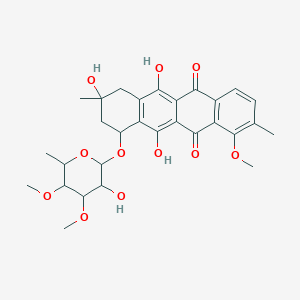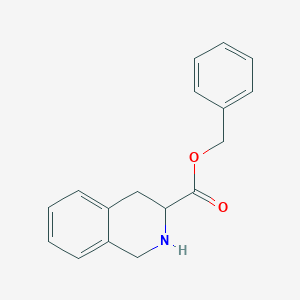
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Overview
Description
5-Methoxy-N,N-dimethyltryptamine Hydrochloride is a psychedelic compound belonging to the tryptamine class. It is found in a variety of plant species and is also secreted by the glands of the Colorado River toad . This compound is known for its potent psychoactive effects, which include radical perspective shifts, euphoria, and immersive experiences .
Mechanism of Action
Target of Action
5-Methoxy-N,N-dimethyltryptamine Hydrochloride (5-MeO-DMT.HCl) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptor subtypes . These receptors play a crucial role in regulating mood, anxiety, and cognition.
Mode of Action
5-MeO-DMT.HCl interacts with its targets by binding to the 5-HT1A and 5-HT2A receptors, leading to their activation . This interaction results in a series of downstream effects that contribute to the compound’s psychoactive properties . It’s also suggested that 5-MeO-DMT.HCl might act at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .
Biochemical Pathways
The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl can lead to various downstream effects, including the downregulation of the default mode network, increased global functional connectivity, and neuroplasticity . These changes in neuronal processes underpin the compound’s profound psychological effects.
Pharmacokinetics
The pharmacokinetics of 5-MeO-DMTIt’s known that the compound has a rapid onset and short duration of action . A study in mice has shown that the systemic exposure to 5-MeO-DMT.HCl increases non-proportionally with the increase in dose .
Result of Action
The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl leads to profound psychological effects. These effects include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . The compound’s unparalleled ego-dissolving effects can culminate in a state of nondual consciousness, which is phenomenologically similar to transformative peak experiences described in various ancient contemplative traditions .
Action Environment
The action, efficacy, and stability of 5-MeO-DMT.HCl can be influenced by various environmental factors. For instance, the compound is found in a wide variety of plant species and a single psychoactive toad species, the Colorado River toad . The compound’s action can also be influenced by the individual’s physiological state and the context in which it’s used .
Biochemical Analysis
Biochemical Properties
5-Methoxy-N,N-dimethyltryptamine Hydrochloride plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1A and 5-HT2A receptor subtypes, with a higher affinity for the 5-HT1A subtype . This interaction leads to the modulation of neurotransmitter release and the activation of various intracellular signaling pathways. Additionally, this compound has been shown to interact with sigma-1 receptors, which are involved in neuroprotection and neuroplasticity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce rapid and sustained reductions in symptoms of depression, anxiety, and stress . It also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which contribute to its therapeutic potential . Furthermore, this compound has been shown to increase neuroplasticity, promoting the growth and connectivity of neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly 5-HT1A and 5-HT2A, leading to the activation of downstream signaling pathways . This binding results in the modulation of neurotransmitter release and changes in gene expression. Additionally, the compound interacts with sigma-1 receptors, which play a role in neuroprotection and the regulation of cellular stress responses . These interactions contribute to the compound’s psychoactive and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its rapid onset and short duration of action, making it suitable for individual dose-finding strategies . Studies have shown that this compound is relatively stable, with minimal degradation over time . Long-term effects on cellular function include sustained reductions in symptoms of mental health disorders and increased neuroplasticity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to induce a “peak” experience, characterized by distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . Higher doses can lead to toxic or adverse effects, including seizures and other neurological disturbances . These findings highlight the importance of careful dose management in both research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes O-demethylation to form 5-hydroxy-N,N-dimethyltryptamine, which is further metabolized by conjugation to its sulfate and glucuronide . The compound is also subject to direct hydroxylation on the aromatic ring, leading to the formation of various hydroxylated metabolites . These metabolic processes are mediated by enzymes such as cytochrome P450 isoenzymes CYP2C19, 1A2, and 3A4 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is transported within cells by binding to specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its interactions with various cellular components, including receptors and enzymes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific cellular compartments . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The indole is alkylated using dimethylamine and formaldehyde under acidic conditions to form 5-methoxy-N,N-dimethyltryptamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,N-dimethyltryptamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at the methoxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
5-Methoxy-N,N-dimethyltryptamine Hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): Another potent psychedelic with a similar structure but different pharmacological profile.
Bufotenin (5-HO-DMT): A naturally occurring tryptamine with psychoactive properties.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Shares structural similarities but has distinct effects and potency.
Uniqueness
5-Methoxy-N,N-dimethyltryptamine Hydrochloride is unique due to its high affinity for the 5-HT1A receptor, which distinguishes it from other tryptamines that primarily target the 5-HT2A receptor . This unique receptor binding profile contributes to its distinct psychoactive effects and potential therapeutic applications .
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGOIZRFFFFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?
A1: this compound crystallizes in the orthorhombic space group Pcab. [] Key structural parameters include: * a = 17.40 Å* b = 22.86 Å* c = 6.98 Å* Z = 8
Q2: How does the structure of this compound compare to other indole derivatives?
A2: The indole nucleus in this compound is almost planar and rotated 23.4° relative to the nearly planar side chain. [] This configuration, while unique to the molecule, can be compared with other indole derivatives to understand structure-activity relationships and potentially design new compounds with specific properties.
Q3: What is the role of benzyldimethylbufotenin in relation to this compound?
A3: Benzyldimethylbufotenin, also known as 1-benzyl-2-methyl-5-methoxy-N, N-dimethyltryptamine hydrochloride, is a benzyl analog of bufotenin and structurally related to this compound. [] Research has shown that benzyldimethylbufotenin acts as a potent antagonist of serotonin, even exhibiting antagonistic effects against serotonin-induced pressor responses in dogs when administered orally. [] This finding suggests potential research avenues exploring the pharmacological relationship and potential interactions between benzyldimethylbufotenin and this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B134181.png)












![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
